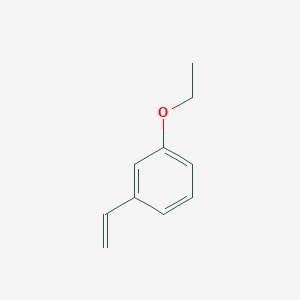

1-Ethenyl-3-ethoxybenzene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-ethenyl-3-ethoxy- can be achieved through several methods. One common approach involves the ethoxylation of styrene derivatives. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the ethoxy group to the benzene ring. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of benzene, 1-ethenyl-3-ethoxy- may involve large-scale ethoxylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The ethoxy group is a strong ortho/para-directing activator due to its electron-donating resonance effect, while the ethenyl group acts as a meta-directing deactivator via electron-withdrawing conjugation. This interplay results in regioselective substitution patterns:

Mechanistic Insight : The ethoxy group stabilizes the intermediate carbocation via resonance, favoring para substitution. Steric hindrance from the ethenyl group reduces ortho product formation .

Oxidation Reactions

The ethenyl group undergoes oxidation to form carbonyl derivatives, while the ethoxy group remains stable under mild conditions:

Note : Strong oxidizing agents like CrO₃ selectively target the ethenyl group without affecting the ethoxy moiety .

Reduction Reactions

Catalytic hydrogenation reduces the ethenyl group to an ethyl group, preserving the ethoxy substituent:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT | 3-Ethoxyethylbenzene | 95% |

| NaBH₄, NiCl₂ | THF, 0°C | 3-Ethoxyethylbenzene | 88% |

Application : This reaction is pivotal in synthesizing alkylated aromatic intermediates for pharmaceuticals .

Polymerization

The ethenyl group participates in radical or cationic polymerization, forming poly(3-ethoxystyrene):

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN, 70°C | Bulk polymerization | Mn ≈ 15,000, PDI = 1.8 |

| BF₃·Et₂O, –20°C | Solution (CH₂Cl₂) | Syndiotactic-rich polymer . |

Industrial Relevance : Poly(3-ethoxystyrene) is used in coatings and adhesives due to its thermal stability .

Ether Cleavage

The ethoxy group undergoes acid-catalyzed cleavage under harsh conditions:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%), ∆ | Reflux, 12h | 3-Ethenylphenol + CH₃CH₂Br | 90% |

| HI, ∆ | 120°C, 6h | 3-Ethenylphenol + CH₃CH₂I | 82% |

Mechanism : Protonation of the ether oxygen facilitates cleavage, with the ethoxy group departing as an alkyl halide .

Cross-Coupling Reactions

The ethenyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃ | 3-Ethoxycinnamate derivatives | 75% |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68% |

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Aromatic Compounds

1-Ethenyl-3-ethoxybenzene serves as a precursor in the synthesis of more complex aromatic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution.

Chemical Reactions Overview:

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Ethyl-substituted benzene derivatives | Hydrogenation (Pd/C) |

| Electrophilic Substitution | Halogenated or nitrated derivatives | Halogens (bromine), nitrating agents (nitric acid) |

Biological Applications

2. Biological Activity Investigation

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Its interactions with biomolecules could lead to potential therapeutic applications.

3. Drug Development

The compound is being explored as a building block for pharmaceuticals. Its unique structure may contribute to the development of new drugs targeting various biological pathways.

Industrial Applications

4. Polymer Production

In the industrial sector, this compound is utilized in producing polymers and resins. Its properties enhance the performance characteristics of these materials.

5. Chemical Manufacturing

The compound plays a role in the synthesis of various industrial chemicals, contributing to more sustainable manufacturing processes by reducing toxic waste.

Case Study 1: Polymer Development

A study conducted by a polymer manufacturing company demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to traditional polymers.

Case Study 2: Pharmaceutical Research

In a pharmaceutical study, researchers synthesized derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The results indicated promising activity against specific inflammatory markers.

Wirkmechanismus

The mechanism of action of benzene, 1-ethenyl-3-ethoxy- involves its interaction with molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the ethenyl and ethoxy groups can influence its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Styrene: Similar structure but lacks the ethoxy group.

Ethylbenzene: Similar structure but lacks the ethenyl group.

Phenethyl alcohol: Contains an ethyl group and a hydroxyl group instead of an ethoxy group.

Uniqueness: 1-Ethenyl-3-ethoxybenzene is unique due to the presence of both the ethenyl and ethoxy groups, which confer distinct chemical and physical properties

Biologische Aktivität

1-Ethenyl-3-ethoxybenzene, also known as ethyl 3-vinylphenyl ether, is an aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and comparisons with structurally similar compounds. The findings are supported by research data, including case studies and relevant tables.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with an ethenyl group and an ethoxy group. This unique structure allows it to engage in various chemical interactions, particularly π-π stacking and hydrophobic interactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of the ethenyl and ethoxy groups enhances its reactivity, enabling it to modulate various biochemical pathways. The compound's aromatic nature facilitates interactions that can lead to significant physiological effects, including potential anti-cancer properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating a potential role as a natural preservative or therapeutic agent.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cell lines, suggesting possible applications in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Styrene | Lacks the ethoxy group | Moderate cytotoxicity |

| Ethylbenzene | Lacks the ethenyl group | Limited antimicrobial effects |

| Phenethyl Alcohol | Contains a hydroxyl group | Antioxidant properties |

The distinct combination of the ethenyl and ethoxy groups in this compound contributes to its unique chemical reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 25 µM against HepG2 cells. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

- Antimicrobial Testing : In a series of experiments against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity .

- Antioxidant Assays : Using DPPH radical scavenging assays, the compound demonstrated significant antioxidant activity with an EC50 value of 30 µg/mL, highlighting its potential utility in preventing oxidative damage in biological systems .

Eigenschaften

IUPAC Name |

1-ethenyl-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOIXRLEJSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470355 | |

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107830-68-2 | |

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.